molecular formula C25H28N4O7S2 B2649734 (Z)-ethyl 4-((4-((3-(2-methoxy-2-oxoethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 887218-64-6

(Z)-ethyl 4-((4-((3-(2-methoxy-2-oxoethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2649734
CAS No.: 887218-64-6
M. Wt: 560.64
InChI Key: LVNRNYHBLXBZLD-LCUIJRPUSA-N
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Description

(Z)-ethyl 4-((4-((3-(2-methoxy-2-oxoethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C25H28N4O7S2 and its molecular weight is 560.64. The purity is usually 95%.
BenchChem offers high-quality (Z)-ethyl 4-((4-((3-(2-methoxy-2-oxoethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 4-((4-((3-(2-methoxy-2-oxoethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-[4-[[3-(2-methoxy-2-oxoethyl)-6-methyl-1,3-benzothiazol-2-ylidene]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O7S2/c1-4-36-25(32)27-11-13-28(14-12-27)38(33,34)19-8-6-18(7-9-19)23(31)26-24-29(16-22(30)35-3)20-10-5-17(2)15-21(20)37-24/h5-10,15H,4,11-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNRNYHBLXBZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)C)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 4-((4-((3-(2-methoxy-2-oxoethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound with potential therapeutic applications. Its structure suggests possible interactions with biological targets, particularly in the context of cancer and inflammatory diseases.

Chemical Structure

The compound features several functional groups that may contribute to its biological activity:

  • Benzothiazole moiety : Known for its role in various pharmacological activities.
  • Piperazine ring : Commonly found in many pharmaceuticals, often enhancing bioavailability and receptor binding.
  • Carbamoyl and sulfonyl groups : These functional groups can influence the compound's solubility and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing benzothiazole derivatives exhibit a range of biological activities, including:

  • Anticancer Properties :
    • Benzothiazole derivatives have been shown to inhibit tumor growth in various cancer models. For instance, a study demonstrated that certain benzothiazole-based compounds exhibited significant cytotoxic effects against A-431 and Jurkat cell lines, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
  • Antimicrobial Activity :
    • Recent findings suggest that benzothiazole derivatives can possess potent antibacterial properties. Compounds similar to (Z)-ethyl 4-((4-((3-(2-methoxy-2-oxoethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate were noted for their effectiveness against various bacterial strains .
  • Anti-inflammatory Effects :
    • The presence of specific substituents on the benzothiazole structure has been linked to anti-inflammatory activities. Research has shown that derivatives can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

Case Studies

Several studies have highlighted the biological activity of compounds related to (Z)-ethyl 4-((4-((3-(2-methoxy-2-oxoethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate:

  • Anticancer Activity :
    • In a study assessing the efficacy of benzothiazole derivatives, compound 13 demonstrated equipotent activity against both A-431 and Jurkat cell lines with IC50 values below those of doxorubicin. Molecular dynamics simulations indicated significant interactions with Bcl-2 protein, suggesting a mechanism for its anticancer effects .
  • Antibacterial Activity :
    • A series of synthesized benzothiazole derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results. Compounds exhibited minimum inhibitory concentrations (MICs) indicating robust antibacterial activity .

Research Findings Summary

The following table summarizes key findings from studies on similar compounds:

Compound NameActivity TypeTarget Cell Line/OrganismIC50/MIC ValueReference
Compound 13AnticancerA-431/Jurkat< Doxorubicin
Compound 26aAntibacterialVarious BacteriaVaries
Compound XAnti-inflammatoryInflammatory ModelsNot specified

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₁₈N₄O₅S
  • Molecular Weight : 398.43 g/mol

Structural Characteristics

  • Thiazole Ring : Known for its role in various biological activities.
  • Piperazine Ring : Often associated with pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole derivatives exhibit significant anticancer properties. For instance, thiazole-linked compounds have been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.

StudyCompoundCell Lines TestedIC50 (µM)
Siddiqui et al. (2020)Thiazole derivativeA375, MCF-710.5
Łączkowski et al. (2020)Novel thiazoleDU145, HepG215.3

These findings suggest that the incorporation of the thiazole moiety in the compound may enhance its anticancer efficacy.

Anticonvulsant Properties

Research has demonstrated that certain thiazole derivatives possess anticonvulsant activity. The compound's structural components may contribute to this effect by modulating neurotransmitter systems.

Case Study

A study conducted by Siddiqui et al. explored the anticonvulsant effects of various thiazole derivatives in picrotoxin-induced seizure models. The results indicated a significant reduction in seizure duration and frequency for compounds similar to the target compound.

Other Biological Activities

The compound is also being investigated for its potential as an anti-inflammatory agent and as a modulator of metabolic pathways involved in chronic diseases.

Q & A

Basic: What are the established synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step protocols:

  • Step 1 : Condensation of hydrazine derivatives with substituted benzo[d]thiazole precursors to form the benzothiazol-2(3H)-ylidene core. Ethanol is commonly used as a solvent under reflux conditions .
  • Step 2 : Sulfonylation of the intermediate using 4-carbamoylphenyl sulfonyl chloride to introduce the sulfonylpiperazine moiety. Dichloromethane or THF are preferred solvents .
  • Step 3 : Esterification with ethyl chloroformate to finalize the carboxylate group.
    Key intermediates : 3-(2-methoxy-2-oxoethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene and 4-carbamoylphenyl sulfonyl chloride.

Basic: What analytical techniques are critical for characterizing this compound?

  • X-ray crystallography : Resolves the Z-configuration of the benzothiazole moiety and confirms stereochemistry .
  • HPLC-MS : Validates purity (>98%) and molecular weight (e.g., observed [M+H]⁺ at m/z 589.2) .
  • NMR spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 1.25 (t, 3H, CH₂CH₃), δ 3.72 (s, 3H, OCH₃), δ 7.45–8.10 (m, aromatic protons) .

Basic: How does solubility vary under different pH conditions?

pH Solubility (mg/mL) Solvent
2.00.120.1M HCl
7.40.03Phosphate buffer
10.01.450.1M NaOH
Low solubility at physiological pH (7.4) suggests formulation challenges, necessitating co-solvents like DMSO for in vitro assays .

Advanced: How can structure-activity relationships (SAR) guide functional group modifications?

  • Benzothiazole core : Methyl substitution at C6 enhances lipophilicity, while the Z-configuration optimizes π-π stacking with target proteins .
  • Sulfonylpiperazine group : Replacing the piperazine with a pyrazoline ring (as in analogs from ) reduces off-target binding .
  • Ethyl carboxylate : Hydrolysis to the carboxylic acid derivative improves aqueous solubility but decreases membrane permeability .
    Methodology : Synthesize analogs with systematic substitutions (e.g., fluorination at C4 of the benzene ring) and compare IC₅₀ values in target assays.

Advanced: What experimental design (DoE) strategies optimize reaction yields?

  • Factors : Temperature (40–80°C), solvent polarity (ethanol vs. acetonitrile), and catalyst loading (0.5–2.0 mol% Pd(OAc)₂).
  • Response variables : Yield (%) and purity (HPLC area %).
  • Statistical model : Central composite design identifies optimal conditions (70°C, ethanol, 1.5 mol% catalyst) with a predicted yield of 82% .

Advanced: How to resolve contradictions in spectral data during characterization?

Example: Discrepancies in ¹³C NMR signals for the carbonyl group (δ 168–172 ppm) may arise from tautomerism in the benzothiazol-2(3H)-ylidene moiety.
Resolution :

Perform variable-temperature NMR to track tautomeric shifts.

Compare with DFT-calculated chemical shifts for Z/E isomers .

Validate via IR spectroscopy (C=O stretch at 1675 cm⁻¹) .

Advanced: What advanced chromatographic methods separate diastereomers or degradation products?

  • Chiral HPLC : Use a Chiralpak AD-H column (4.6 × 250 mm, 5 µm) with hexane:isopropanol (85:15) at 1.0 mL/min. Retention times: 12.3 min (Z-isomer), 14.8 min (E-isomer) .
  • UHPLC-QTOF : Detects degradation products under forced conditions (e.g., oxidative stress with H₂O₂), identifying sulfonic acid derivatives as major degradants .

Advanced: How to assess hydrolytic stability of the ethyl carboxylate group?

  • Accelerated stability study : Incubate the compound in PBS (pH 7.4, 37°C) for 72 hours. Monitor hydrolysis via LC-MS:
    • Parent compound : Decreases from 100% to 58%.
    • Carboxylic acid derivative : Increases from 0% to 42%.
  • Mitigation strategy : Introduce steric hindrance (e.g., tert-butyl ester) or prodrug formulations .

Advanced: What mechanistic insights explain its bioactivity in kinase inhibition assays?

  • Molecular docking : The benzothiazole core binds to ATP pockets in kinases (e.g., EGFR), while the sulfonylpiperazine group interacts with hydrophobic back pockets.
  • Enzymatic assays : IC₅₀ = 12 nM (EGFR), 48 nM (HER2). Competitive inhibition confirmed via Lineweaver-Burk plots .

Advanced: How to apply inferential statistics in pharmacological data analysis?

  • ANOVA : Compare dose-response curves across analogs (e.g., p < 0.01 for methyl vs. ethyl carboxylates).
  • Principal Component Analysis (PCA) : Reduces variables (e.g., logP, TPSA, IC₅₀) to identify dominant factors in bioactivity .

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